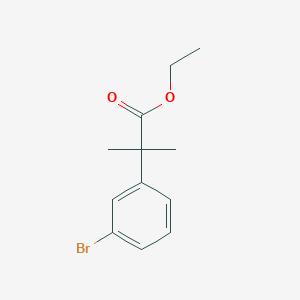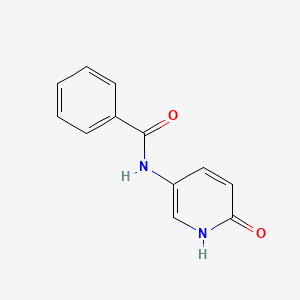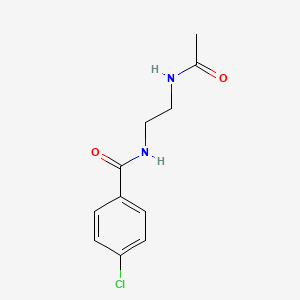
2-(4-fluorophenoxy)propan-1-ol
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(4-fluorophenoxy)propan-1-ol involves several synthetic routes. One common method includes the reaction of 4-fluorophenol with epichlorohydrin, followed by the reduction of the resulting epoxide with a suitable reducing agent. The reaction conditions typically involve the use of solvents such as chloroform and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
2-(4-fluorophenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-fluorophenoxy)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules and chiral catalysts.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. As a chiral alcohol, it can interact with enzymes and receptors in a stereospecific manner, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(4-fluorophenoxy)propan-1-ol can be compared with other similar compounds, such as:
®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol: This compound has a similar structure but contains a chlorine atom instead of a hydroxyl group.
(S)-(+)-2-Chloro-1-propanol: Another related compound with a chlorine atom in place of the fluorophenoxy group.
Propiedades
Número CAS |
63650-17-9 |
|---|---|
Fórmula molecular |
C9H11FO2 |
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
2-(4-fluorophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H11FO2/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 |
Clave InChI |
QUZSHRALJXOPFS-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)OC1=CC=C(C=C1)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-[(4-acetylphenoxy)methyl]benzoate](/img/structure/B8741255.png)
![7-(4-Bromophenyl)dibenzo[c,h]acridine](/img/structure/B8741261.png)





![8-Bromo-3,7-difluorodibenzo[B,F][1,4]oxazepine](/img/structure/B8741301.png)


![2-(2-Bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B8741317.png)

![Bicyclo[3.2.2]nonane-2,4-dione](/img/structure/B8741338.png)

